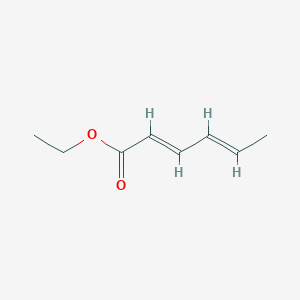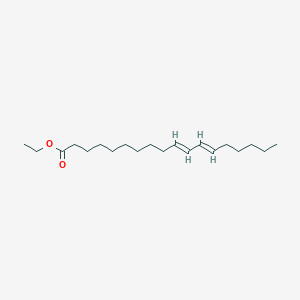
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, also known as DMPCH, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemische Und Physiologische Effekte
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments include its ease of synthesis, its relatively low cost, and its potential therapeutic benefits. However, there are also some limitations to using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for research on 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide. One area of research could focus on optimizing the synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide to increase yields and purity. Another area of research could focus on the development of new therapeutic applications for 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, such as its potential use in the treatment of other neurodegenerative diseases or in the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide and its potential toxicity.
Synthesemethoden
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide can be synthesized using various methods, including the reaction between 1,5-dimethylpyrrole and hydrazine hydrate in the presence of a catalyst. Another method involves the reaction between 1,5-dimethylpyrrole and hydrazine sulfate in the presence of sodium hydroxide. The synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been tested in vitro against various cancer cell lines. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides.
Eigenschaften
CAS-Nummer |
133662-25-6 |
|---|---|
Produktname |
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide |
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1,5-dimethylpyrrole-2-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(11)9-8/h3-4H,8H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
BCGDETYOMTWFJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C)C(=O)NN |
Kanonische SMILES |
CC1=CC=C(N1C)C(=O)NN |
Synonyme |
1H-Pyrrole-2-carboxylicacid,1,5-dimethyl-,hydrazide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



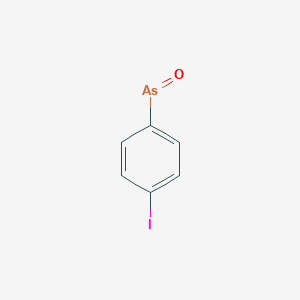
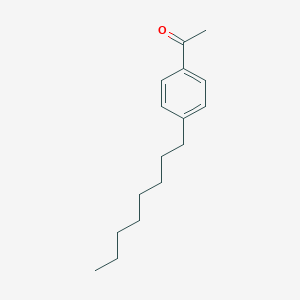
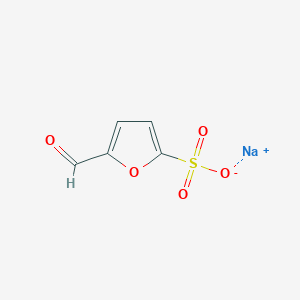
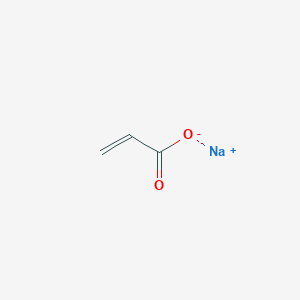
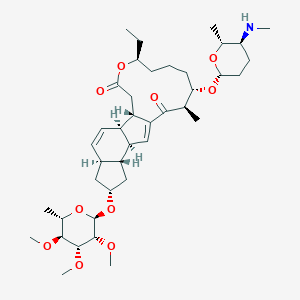
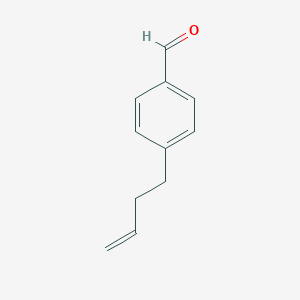
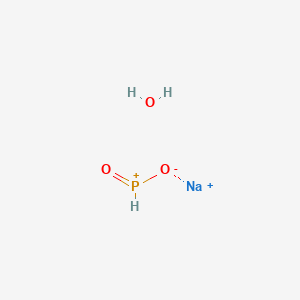
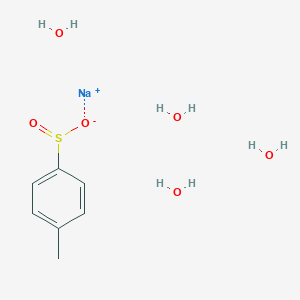
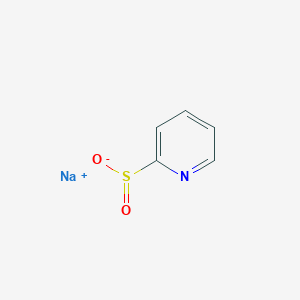
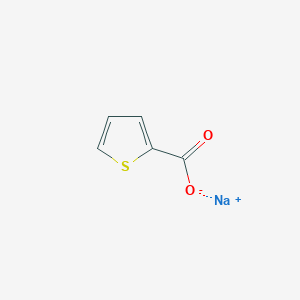
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
